N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine

GCase Inhibition Potency Isofagomine Comparator

N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine, commonly referred to as JZ-4109, is a synthetic small molecule belonging to the quinazoline class. It functions as a potent, non-iminosugar modulator of the lysosomal enzyme β-glucocerebrosidase (GCase).

Molecular Formula C22H18N4
Molecular Weight 338.4 g/mol
Cat. No. B12823068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine
Molecular FormulaC22H18N4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5
InChIInChI=1S/C22H18N4/c1-2-7-16-13-18(12-15(16)6-1)24-22-19-9-3-4-10-20(19)25-21(26-22)17-8-5-11-23-14-17/h1-11,14,18H,12-13H2,(H,24,25,26)
InChIKeyXXCCBJLQMRHXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JZ-4109 (N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine): A Non-Iminosugar β-Glucocerebrosidase Modulator for Gaucher and Parkinson's Research


N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine, commonly referred to as JZ-4109, is a synthetic small molecule belonging to the quinazoline class. It functions as a potent, non-iminosugar modulator of the lysosomal enzyme β-glucocerebrosidase (GCase) [1]. Its mechanism is distinguished by binding to a novel allosteric site at the GCase dimer interface, inducing protein dimerization and stabilization, which leads to increased enzymatic activity and protein abundance in cells, including those harboring the prevalent N370S Gaucher mutation [1][2].

Why Generic GCase Modulators Cannot Substitute for JZ-4109


In-class GCase modulators cannot be considered interchangeable due to profound differences in binding site, mechanism of action, and potency. Unlike active-site directed iminosugar inhibitors like isofagomine (IFG), JZ-4109 is a non-iminosugar that binds to a distinct allosteric site, promoting GCase dimerization, a unique mechanism that leads to cellular stabilization and increased activity [1][2]. Furthermore, the nanomolar potency and selectivity profile of JZ-4109 for GCase over other lysosomal enzymes represent a significant advancement over less potent and less selective earlier quinazoline or iminosugar scaffolds, making a simple substitution scientifically invalid for research requiring a potent, allosteric GCase stabilizer [1]. The evidence below quantifies these critical differentiators.

JZ-4109 Quantitative Differentiation Guide: Potency, Mechanism, and Cellular Activity


14-Fold Superior Inhibitory Potency Against Wild-Type GCase Compared to the Iminosugar Isofagomine (IFG)

JZ-4109 demonstrates significantly higher potency against wild-type recombinant GCase (IC50 = 8 nM) compared to the benchmark iminosugar pharmacological chaperone, isofagomine (IFG; IC50 = 112 nM). This represents a 14-fold improvement in potency within the same in vitro enzymatic assay [1].

GCase Inhibition Potency Isofagomine Comparator

Unique Allosteric Mechanism of Action Evidenced by Linear Mixed Inhibition Kinetics

JZ-4109 exhibits a linear mixed inhibition mechanism, which is characterized by a concurrent increase in Km and decrease in Vmax with increasing inhibitor concentration [1]. This kinetic profile is fundamentally different from the competitive inhibition exhibited by active-site binders like isofagomine (IFG), providing direct enzymatic evidence for its allosteric binding mode [1]. A crystal structure of a covalently bound analog (JZ-5029) further confirmed the allosteric site at the GCase dimer interface, a site not occupied by iminosugar inhibitors [1].

Allosteric Modulation Enzyme Kinetics Mechanism of Action

Potent Stabilization of GCase Against Thermal Denaturation

JZ-4109 protects wild-type recombinant GCase from thermal denaturation in a dose-dependent manner, inducing a maximum thermal shift (ΔTm) of approximately 8°C [1]. This stabilization activity is comparable to that of isofagomine (IFG) in this assay, but is achieved through its unique allosteric and dimerization-promoting mechanism rather than through active-site binding [1].

Protein Stabilization Thermal Shift Assay Pharmacological Chaperone

Cellular Target Engagement: Increased GCase Protein Abundance and Activity in N370S Patient Fibroblasts

Treatment with JZ-4109 leads to a significant increase in both GCase protein abundance and enzymatic activity in fibroblasts derived from a Gaucher disease patient homozygous for the N370S mutation [1]. This cellular proof-of-concept was demonstrated at a concentration of 2 μM over 3 days and was comparable to or better than the effects of isofagomine (IFG) [1]. Crucially, the increase in protein levels was confirmed to be post-translational, as GBA mRNA levels were unchanged, validating the stabilization mechanism in a disease-relevant cellular context [1].

Cellular Activity N370S Mutation Pharmacological Chaperone Activity

Selective GCase Stabilization Over Other Lysosomal Enzymes

The quinazoline series to which JZ-4109 belongs was demonstrated to selectively stabilize GCase when compared to other lysosomal enzymes. This selectivity was a key goal of the medicinal chemistry campaign that led to JZ-4109 and differentiates these non-iminosugar modulators from less selective iminosugar chaperones like isofagomine, which are known for poor selectivity [1].

Selectivity Lysosomal Enzymes Off-Target Effects

Unique Induction of GCase Dimerization as a Stabilization Strategy

Binding of JZ-4109 to the allosteric site at the GCase dimer interface induces a stable GCase dimerization, a phenomenon confirmed by native mass spectrometry, size exclusion chromatography with multi-angle light scattering (SEC-MALS), and negative staining transmission electron microscopy (TEM) [1]. This dimerization is proposed as a key mechanism for its stabilizing effect. No such dimerization induction has been reported for active-site inhibitors like isofagomine (IFG), making it a property unique to this allosteric modulator [1].

GCase Dimerization Allosteric Mechanism Protein-Protein Interaction

Optimal Research and Development Use Cases for JZ-4109


Mechanistic Studies of Allosteric GCase Regulation and Dimerization

JZ-4109 is the ideal tool compound for investigating the functional consequences of GCase dimerization. Its confirmed allosteric binding site and ability to stabilize dimers (PDB: 5LVX) [1] make it distinctly suited for biochemical and biophysical studies, such as native mass spectrometry or cryo-EM, aimed at understanding this novel regulatory mechanism, a type of study where active-site inhibitors like isofagomine are inappropriate controls.

Pharmacological Chaperone Research in Gaucher and Parkinson's Disease Models

For researchers studying the enhancement of mutant GCase trafficking and activity, JZ-4109 provides a potent and selective chemical probe. Its demonstrated ability to increase GCase protein levels and activity in patient-derived fibroblasts (including N370S mutants) without affecting GBA mRNA levels confirms a post-translational stabilization mechanism [1], making it the reagent of choice for cell-based chaperone assays and for benchmarking novel chaperone candidates.

Chemical Biology Tool for Profiling Lysosomal Enzyme Selectivity

Given the known poor selectivity of iminosugar chaperones, the reported selectivity of the quinazoline series for GCase over other lysosomal enzymes [2] positions JZ-4109 as a superior control for phenotypic screens. It can be used in chemical biology campaigns to deconvolve GCase-specific phenotypes from those caused by broader lysosomal perturbation in cellular models of lysosomal storage disorders or synucleinopathies.

Structural Biology and Fragment-Based Drug Discovery (FBDD)

The high-resolution crystal structure of the GCase-JZ-5029 complex (a covalent analog of JZ-4109) provides a validated starting point for structure-based drug design (SBDD) [1]. JZ-4109 can be used as a reference ligand in crystallographic soaking experiments or competitive binding assays to identify or characterize novel allosteric ligands targeting the same dimer interface pocket.

Quote Request

Request a Quote for N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.